1h-Benzo[de]thiazolo[4,5-g]quinoline
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Overview
Description
1H-Benzo[de]thiazolo[4,5-g]quinoline is a heterocyclic compound that features a fused ring system combining benzene, thiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[de]thiazolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[de]thiazolo[4,5-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols.
Scientific Research Applications
1H-Benzo[de]thiazolo[4,5-g]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 1H-Benzo[de]thiazolo[4,5-g]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzymes, interference with signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole ring system but differ in their overall structure and properties.
Quinazoline Derivatives: These compounds have a quinoline-like structure but with different substituents and functional groups.
Uniqueness: 1H-Benzo[de]thiazolo[4,5-g]quinoline is unique due to its fused ring system that combines the properties of benzene, thiazole, and quinoline. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83616-51-7 |
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Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
13-thia-2,11-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,9,11,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-8-4-5-14-10-6-11-13(15-7-16-11)9(3-1)12(8)10/h1-2,4-7H,3H2 |
InChI Key |
YHCQHIDMEIGAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C1=C4C(=CC3=NC=C2)SC=N4 |
Origin of Product |
United States |
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